4-(3-Methylthiophen-2-yl)pyrrolidin-2-one
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Overview
Description
4-(3-Methylthiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one core substituted with a 3-methylthiophen-2-yl group at the fourth position. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylthiophen-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 3-methylthiophene-2-carboxylic acid with an amine derivative under cyclization conditions can yield the desired pyrrolidin-2-one structure .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylthiophen-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The thiophene ring and the pyrrolidin-2-one core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the pyrrolidin-2-one core .
Scientific Research Applications
4-(3-Methylthiophen-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylthiophen-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the thiophene substitution.
3-Methylthiophene: The thiophene ring without the pyrrolidin-2-one core.
Thiophen-2-ylpyrrolidin-2-one: A similar compound with a thiophene ring but without the methyl substitution.
Uniqueness
4-(3-Methylthiophen-2-yl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidin-2-one core and the 3-methylthiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11NOS |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-(3-methylthiophen-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6-2-3-12-9(6)7-4-8(11)10-5-7/h2-3,7H,4-5H2,1H3,(H,10,11) |
InChI Key |
FMXSHRPJELONNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
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